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Introduction

The human dopamine receptor D4 (DRD4) gene features a well-characterized 48-base pair
(bp) variable number tandem repeat (VNTR) polymorphism in its third exon. The number of
repeats, ranging from 2 to 11, can influence the structure and function of the D4 receptor.[1][2]
This polymorphism has been a subject of extensive research in relation to various neurological
and psychiatric conditions, including attention-deficit/hyperactivity disorder (ADHD), as well as
personality traits such as novelty-seeking.[1] Accurate genotyping of this VNTR is crucial for
studies in these areas.

This document provides a detailed protocol for the genotyping of the DRD4 48-bp VNTR
polymorphism, covering DNA extraction from non-invasive buccal swabs, Polymerase Chain
Reaction (PCR) amplification of the VNTR region, and subsequent analysis by agarose gel
electrophoresis.

Data Presentation
Table 1: PCR Reaction Mixture
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. Volume for 25 pL Final
Component Concentration . .
Reaction Concentration

5X GC-rich Buffer 5X 5.0 uL 1X
dNTPs Mix 10 mM 0.5 L 200 uM
Forward Primer (D4-3) 5 uM 0.8 uL 0.16 uM
Reverse Primer (D4-

5 uM 0.8 L 0.16 uM
42)
Hot Start Tag DNA

5 U/uL 0.13 pL 0.026 U/uL
Polymerase
Genomic DNA

~12.5 ng/uL 4.5 pL ~56.25 ng
Template
Nuclease-Free Water - 13.27 pL
Total Volume 25 uL

Note: Primer sequences are provided in Table 2. The use of a GC-rich buffer or additives like
DMSO is recommended due to the high GC content of the DRD4 gene.[3][4]

Table 2: Primer Sequences for DRD4 48-bp VNTR

Amplification
Primer Name Sequence (5' to 3')
Forward (D4-3) GCGACTACGTGG TCT ACT CG
Reverse (D4-42) AGG ACC CTCATG GCCTTG

Table 3: PCR Cycling Conditions
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Step Temperature (°C) Time Number of Cycles
Initial Denaturation 95 3 minutes 1

Denaturation 95 30 seconds 35

Annealing 60 30 seconds

Extension 72 1 minute

Final Extension 72 5 minutes 1

Hold 4 Indefinite 1

Note: The annealing temperature may require optimization depending on the specific PCR
machine and reagents used.[4]

Table 4: Expected PCR Product Sizes for Common DRD4
VNTR Alleles

Number of Repeats Allele Name PCR Product Size (bp)
2 2R 378
3 3R 426
4 1R 474
5 5R 522
6 6R 570
7 7R 618

Note: The calculation is based on the 48 bp repeat unit plus a flanking region of approximately
282 bp amplified by the primers.[3]

Experimental Protocols
DNA Extraction from Buccal Swabs
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This protocol describes a common method for genomic DNA extraction from buccal swabs
suitable for PCR.

Materials:

Buccal swabs

1.5 mL microcentrifuge tubes

e Lysis Buffer (10 mM Tris-HCI pH 8.0, 10 mM EDTA, 0.5% SDS)
e Proteinase K (20 mg/mL)

o Saturated NaCl solution (6M)

* Ice-cold absolute ethanol

e 70% ethanol

e TE buffer (10 mM Tris-HCI pH 8.0, 1 mM EDTA)

e Microcentrifuge

» Water bath or heat block at 55°C

Procedure:

o Collect buccal cells by firmly rubbing the swab against the inside of the cheek for 30-60
seconds.

e Place the swab head into a 1.5 mL microcentrifuge tube containing 400 uL of Lysis Buffer.
e Add 10 pL of Proteinase K solution to the tube.
 Incubate the tube at 55°C for 1 hour, with occasional vortexing, to lyse the cells.

 After incubation, press the swab against the side of the tube to squeeze out the lysate and
then discard the swab.
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e Add 100 pL of saturated NaCl solution to the lysate and vortex vigorously for 20 seconds.
e Centrifuge at 12,000 x g for 10 minutes to pellet the proteins.
o Carefully transfer the supernatant containing the DNA to a new 1.5 mL microcentrifuge tube.

e Add 2 volumes of ice-cold absolute ethanol (approximately 800 uL) to the supernatant to
precipitate the DNA.

o Gently invert the tube several times until the DNA precipitate is visible.

e Centrifuge at 12,000 x g for 10 minutes to pellet the DNA.

o Carefully discard the supernatant without disturbing the DNA pellet.

e Wash the pellet with 500 pL of 70% ethanol by centrifuging at 12,000 x g for 5 minutes.
o Discard the supernatant and air-dry the pellet for 10-15 minutes. Do not over-dry.

» Resuspend the DNA pellet in 30-50 pL of TE buffer.

e Quantify the DNA concentration and assess its purity using a spectrophotometer.

PCR Amplification of the DRD4 48-bp VNTR

Procedure:

o Prepare the PCR reaction mixture in a sterile PCR tube on ice as detailed in Table 1. It is
recommended to prepare a master mix for multiple reactions to ensure consistency.

o Gently vortex the reaction mixture and briefly centrifuge to collect the contents at the bottom
of the tube.

e Place the PCR tubes in a thermal cycler and run the PCR program as specified in Table 3.

Agarose Gel Electrophoresis

Materials:
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Agarose

1X TAE or TBE buffer

DNA stain (e.g., Ethidium Bromide or a safer alternative)
6X DNA loading dye

100 bp DNA ladder

Electrophoresis chamber and power supply

UV transilluminator and gel documentation system
Procedure:

Prepare a 2% agarose gel in 1X TAE or TBE buffer. The higher percentage gel will provide
better resolution for the relatively small size differences between alleles.

Add the DNA stain to the molten agarose just before pouring it into the gel casting tray with
the well comb in place.

Allow the gel to solidify completely.

Place the gel in the electrophoresis chamber and fill the chamber with 1X running buffer,
ensuring the gel is submerged.

Mix 5 pL of each PCR product with 1 pL of 6X DNA loading dye.
Carefully load the PCR product-dye mixture into the wells of the gel.
Load 5 pL of a 100 bp DNA ladder into a separate well to serve as a size standard.

Run the gel at 80-100 volts for approximately 45-60 minutes, or until the dye front has
migrated an adequate distance.

Visualize the DNA bands using a UV transilluminator and capture an image using a gel
documentation system.
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o Determine the size of the PCR products by comparing them to the 100 bp DNA ladder. The
genotype of each sample is determined by the number and size of the bands observed,
corresponding to the alleles present (see Table 4). A single band indicates a homozygous
genotype, while two distinct bands indicate a heterozygous genotype.

Mandatory Visualization
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Caption: DRD4 receptor signaling pathway.
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Caption: Experimental workflow for DRD4 VNTR genotyping.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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